Merimepodib, also known as VX-497, is a potent, selective, and orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH) [, , ]. It is classified as an antiviral agent and has been investigated for its potential to inhibit the replication of various RNA viruses [, , , , , ]. Merimepodib acts as a noncompetitive inhibitor of IMPDH, a critical enzyme involved in the de novo synthesis of guanine nucleotides [, , ]. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of guanine nucleotides necessary for viral RNA and DNA synthesis, thereby exerting its antiviral effect [, , , ].
Merimepodib is classified as an antiviral compound and is primarily recognized for its role in medicinal chemistry. It has been investigated for its potential applications in treating viral infections, including those caused by the Zika virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The compound's structure is denoted by the molecular formula C23H24N4O6.
The synthesis of merimepodib involves several key steps that utilize robust organic chemistry techniques. The process typically includes:
The crystal structure of merimepodib has been elucidated using synchrotron X-ray powder diffraction data. Key structural parameters include:
Merimepodib acts primarily through the inhibition of inosine monophosphate dehydrogenase, leading to a delayed chain termination in RNA synthesis. This mechanism is particularly relevant in viral contexts where RNA viruses rely on nucleotide availability for replication.
In laboratory studies, merimepodib has demonstrated efficacy against various viral strains by reducing their replication rates in cultured cells. For instance, when tested against SARS-CoV-2 in Vero cells, it significantly suppressed viral titers at specific concentrations .
The mechanism through which merimepodib exerts its antiviral effects can be summarized as follows:
Experimental data indicate that treatment with merimepodib prior to viral infection can significantly lower viral loads compared to untreated controls.
Merimepodib exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for therapeutic applications.
Merimepodib has been investigated for various scientific applications:
The versatility of merimepodib makes it a valuable compound in both research settings and potential therapeutic applications across multiple disease states .
Merimepodib (VX-497) exhibits noncompetitive inhibition kinetics against human inosine monophosphate dehydrogenase (IMPDH) isoforms I and II, distinguishing it from substrate-competitive inhibitors. Biochemical studies confirm that merimepodib binds to a distinct allosteric site on both isoforms, independent of the inosine monophosphate (IMP) or nicotinamide adenine dinucleotide (NAD⁺) binding pockets [1] [5]. This binding mode results in unaltered substrate affinity (Kₘ) but significantly reduced catalytic velocity (Vₘₐₓ), consistent with pure noncompetitive inhibition [5].
The inhibitor's binding affinity varies slightly between isoforms, with IC₅₀ values of 0.10 ± 0.02 µM for IMPDH-I and 0.08 ± 0.01 µM for IMPDH-II. This minor difference is attributed to conformational flexibility in the CBS subdomains rather than active-site residue variations [1]. Kinetic analyses reveal that merimepodib stabilizes a tetrameric conformation of IMPDH that impedes the catalytic cycle’s hydride transfer step, as confirmed by molecular dynamics simulations [1].
Table 1: Inhibition Parameters of Merimepodib Against Human IMPDH Isoforms
Parameter | IMPDH-I | IMPDH-II |
---|---|---|
IC₅₀ (µM) | 0.10 ± 0.02 | 0.08 ± 0.01 |
Kₘ (IMP) (µM) | 32 ± 4 | 28 ± 3 |
Vₘₐₓ (nmol/min/mg) | 120 ± 10 | 135 ± 12 |
Inhibition Type | Noncompetitive | Noncompetitive |
The crystallographic binding motif of merimepodib involves interactions with both the catalytic core and regulatory CBS domains of IMPDH. Key interactions include:
Merimepodib’s bifunctional chemical structure—comprising a methoxy-oxazole phenyl scaffold linked to a tetrahydrofuran carbamate—enables dual engagement with the dimer interface and the CBS subdomain. This contrasts with mycophenolic acid’s exclusive binding near the NAD⁺ site [5] [9]. Mutagenesis studies demonstrate that Tyr⁴¹⁸ is critical for binding; its mutation to phenylalanine reduces inhibitor affinity by 15-fold due to disrupted π-stacking with merimepodib’s oxazole ring [5].
The selectivity profile against bacterial IMPDH (e.g., Streptococcus pyogenes) arises from steric incompatibility with Ala¹⁶⁵/Tyr³⁵⁸ motifs in microbial enzymes, preventing off-target inhibition [2].
Merimepodib exerts broad-spectrum antiviral effects primarily through GTP pool depletion, which disrupts multiple stages of viral replication:
Table 2: GTP-Dependent Processes Targeted by Merimepodib in Viral Replication
Process | Affected Viruses | Experimental Reduction |
---|---|---|
RNA Polymerase Elongation | Zika, SARS-CoV-2, Junín | 88–99% at 0.5–1 µM |
Viral mRNA Capping | HCV, Dengue | 75–92% at 1 µM |
Ribosomal Frameshifting | Coronaviruses | 68% at 2 µM |
The antiviral synergy with adenosine analogs (e.g., remdesivir) arises from complementary nucleotide pool disruption. Merimepodib’s GTP depletion combined with remdesivir’s ATP analog action suppresses viral escape mutations, reducing SARS-CoV-2 replication to undetectable levels in vitro [3] [10].
Merimepodib demonstrates conserved inhibitory potency across mammalian IMPDH orthologs, though with measurable interspecies variability:
Table 3: Merimepodib Inhibition of IMPDH in Mammalian Species
Species | Cell Type | IC₅₀ (µM) | Proliferation Inhibition |
---|---|---|---|
Human | Lymphocytes (stimulated) | 0.11 ± 0.03 | 98% at 0.5 µM |
Rat | Splenocytes | 0.15 ± 0.04 | 95% at 0.5 µM |
Mouse | Bone marrow cells | 0.19 ± 0.05 | 92% at 0.5 µM |
Dog | Peripheral lymphocytes | 0.13 ± 0.02 | 97% at 0.5 µM |
Data derived from ex vivo lymphocyte proliferation assays show ≤1.7-fold variation in IC₅₀ values, indicating structural conservation of the merimepodib binding site [1]. The highest potency occurs in human and dog IMPDH, attributed to identical residues in the CBS subdomain (Pro³³⁵, Tyr⁴¹⁸). Murine models show slightly reduced sensitivity due to a Val³³⁸Ile substitution that modestly alters hydrophobic pocket geometry [1].
Notably, guanosine rescue experiments reverse merimepodib’s antiproliferative effects in all species, confirming on-target IMPDH inhibition as the primary mechanism [1] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7